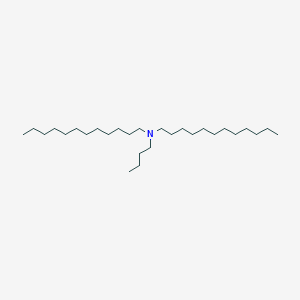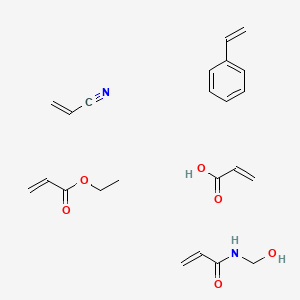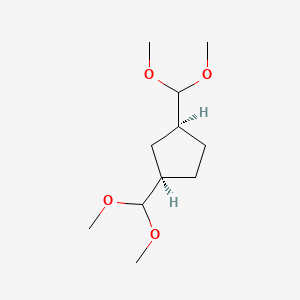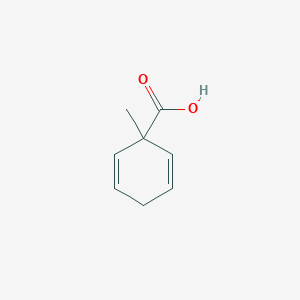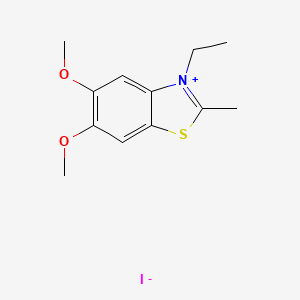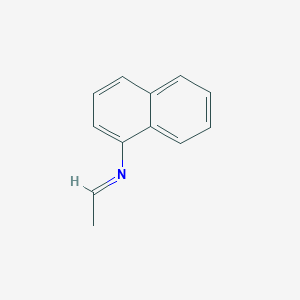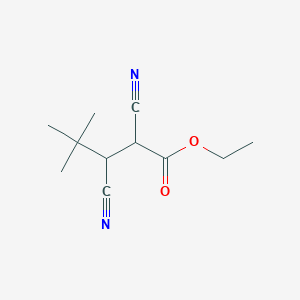
Ethyl 2,3-dicyano-4,4-dimethylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-dicyano-4,4-dimethylpentanoate is an organic compound with the molecular formula C11H16N2O2. It is a derivative of pentanoic acid and contains two cyano groups and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dicyano-4,4-dimethylpentanoate typically involves the reaction of 2,3-dicyano-4,4-dimethylpentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反应分析
Types of Reactions
Ethyl 2,3-dicyano-4,4-dimethylpentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dicyano-4,4-dimethylpentanoic acid.
Reduction: Formation of 2,3-diamino-4,4-dimethylpentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 2,3-dicyano-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive cyano groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which ethyl 2,3-dicyano-4,4-dimethylpentanoate exerts its effects involves interactions with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
- Ethyl 2,3-dimethylpentanoate
- Ethyl 3,4-dimethylpentanoate
- Ethyl 2,4-dimethylpentanoate
Uniqueness
Ethyl 2,3-dicyano-4,4-dimethylpentanoate is unique due to the presence of two cyano groups, which impart distinct reactivity compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.
属性
CAS 编号 |
52685-35-5 |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
ethyl 2,3-dicyano-4,4-dimethylpentanoate |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-10(14)8(6-12)9(7-13)11(2,3)4/h8-9H,5H2,1-4H3 |
InChI 键 |
KSRNRCCXJREBKS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C#N)C(C#N)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


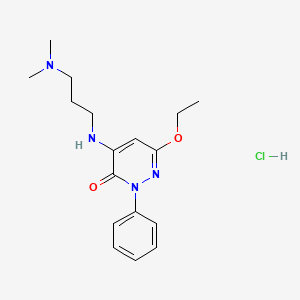
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)

